

In-Depth Technical Guide: Structural Characterization of 3-Oxo Deoxycholic Acid

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Compound of Interest

Compound Name: 3-Oxo deoxycholic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of **3-Oxo deoxycholic acid** (3-oxo-DCA), a secondary bile acid and a metabolite of deoxycholic acid.^{[1][2][3]} This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and summarizes the spectroscopic data essential for its unequivocal identification. Furthermore, it explores the emerging understanding of its biological role, particularly its interaction with the Farnesoid X Receptor (FXR) signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

3-Oxo deoxycholic acid, systematically named (5 β)-12 α -hydroxy-3-oxo-cholan-24-oic acid, is a human metabolite derived from the bacterial oxidation of the secondary bile acid, deoxycholic acid, in the intestine.^{[1][2][3]} Its structure features a ketone group at the C-3 position of the steroid nucleus, distinguishing it from its precursor. The presence and concentration of 3-oxo-DCA and other oxo-bile acids are of growing interest due to their potential roles in various physiological and pathophysiological processes, including cytotoxicity in cancer cell lines and modulation of nuclear receptor signaling.^[3] An accurate and thorough structural characterization is paramount for understanding its biological functions and for the development of potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Oxo deoxycholic acid** is presented in Table 1. This data is crucial for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of **3-Oxo Deoxycholic Acid**

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₈ O ₄	[4]
Molecular Weight	390.56 g/mol	[5]
CAS Number	4185-01-7	[2]
Appearance	White to off-white solid	[5]
Purity (HPLC)	≥95%	[2]
Melting Point	Not explicitly found	
Solubility	Slightly soluble in chloroform and methanol	[2]
logP	4.97	[4]
Topological Polar Surface Area	74.60 Å ²	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	4	[4]

Spectroscopic Data for Structural Elucidation

The definitive identification of **3-Oxo deoxycholic acid** relies on a combination of spectroscopic techniques. The following sections provide a summary of the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 3-oxo-DCA. While specific peak lists with chemical shifts and coupling constants for 3-oxo-DCA were not readily available in the searched literature, data for closely related oxo-hydroxy bile acids provide a strong basis for interpretation.[6][7]

3.1.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show characteristic signals for the steroid backbone and the side chain. Key expected chemical shifts are summarized in Table 2.

Table 2: Expected ^1H NMR Chemical Shifts for **3-Oxo Deoxycholic Acid**

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
C-18 (CH_3)	~0.6-0.7	s	Singlet for the methyl group at the C-13 position.
C-19 (CH_3)	~0.9-1.0	s	Singlet for the methyl group at the C-10 position.
C-21 (CH_3)	~0.9-1.0	d	Doublet for the methyl group on the side chain.
C-12 (CH)	~3.9-4.1	m	Multiplet for the proton attached to the hydroxyl-bearing carbon.
Protons α to C-3 ketone	~2.2-2.8	m	Complex multiplets for the methylene protons adjacent to the ketone.

3.1.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on each carbon atom in the molecule. The presence of the ketone at C-3 is a key diagnostic feature. Expected chemical shifts are presented in Table 3.

Table 3: Expected ^{13}C NMR Chemical Shifts for **3-Oxo Deoxycholic Acid**

Carbon	Expected Chemical Shift (ppm)	Notes
C-3	>200	Characteristic downfield shift for a ketone carbonyl carbon. [8]
C-12	~70-75	Carbon bearing the hydroxyl group.
C-18	~12-15	Methyl carbon at C-13.
C-19	~20-25	Methyl carbon at C-10.
C-21	~17-20	Methyl carbon on the side chain.
C-24 (Carboxyl)	~175-180	Carboxylic acid carbonyl carbon.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-oxo-DCA.

Table 4: Mass Spectrometry Data for **3-Oxo Deoxycholic Acid**

Parameter	Value	Notes
Molecular Ion [M-H] ⁻	m/z 389.27	Calculated for C ₂₄ H ₃₇ O ₄ ⁻ .
Exact Mass	390.2770	[4]
Key Fragmentation Ions	Not explicitly found	Fragmentation would likely involve loss of water from the hydroxyl group and cleavage of the side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups in the molecule.

Table 5: Expected FT-IR Absorption Bands for **3-Oxo Deoxycholic Acid**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400	O-H	Stretching vibration of the hydroxyl group.
~2940 & ~2870	C-H	Stretching vibrations of the steroid backbone and side chain.
~1710	C=O	Stretching vibration of the carboxylic acid carbonyl.[9]
~1700	C=O	Stretching vibration of the C-3 ketone.[10]

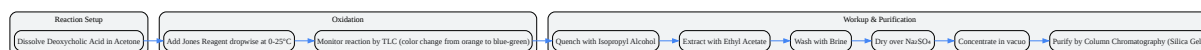
Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **3-Oxo deoxycholic acid**.

Synthesis of 3-Oxo Deoxycholic Acid via Jones Oxidation

3-Oxo deoxycholic acid can be synthesized from deoxycholic acid through the oxidation of the 3-hydroxyl group. The Jones oxidation is a common method for this transformation.[11][12]

Experimental Workflow: Jones Oxidation of Deoxycholic Acid



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Caption: Workflow for the synthesis of **3-Oxo deoxycholic acid**.

Protocol:

- Preparation of Jones Reagent: Dissolve chromium trioxide (CrO_3) in a mixture of concentrated sulfuric acid and water.[12][13]
- Reaction: Dissolve deoxycholic acid in acetone. Cool the solution in an ice bath. Add the Jones reagent dropwise to the deoxycholic acid solution with stirring.
- Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). A color change from orange/yellow to blue/green indicates the reduction of Cr(VI) to Cr(III) and the oxidation of the alcohol.[13]
- Workup: Once the reaction is complete, quench the excess Jones reagent by adding isopropyl alcohol.
- Extraction: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
- Washing: Wash the organic layer with brine to remove any remaining inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[\[14\]](#)

Analytical Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

- Sample Preparation: Dissolve 5-10 mg of purified 3-oxo-DCA in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.[\[6\]](#)

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Protocol:

- Sample Preparation: Prepare a stock solution of 3-oxo-DCA in methanol. For analysis of biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically required.[\[15\]](#)
- Chromatographic Separation: Use a C18 reverse-phase column. A common mobile phase consists of a gradient of methanol or acetonitrile in water, often with an additive like formic acid or ammonium acetate to improve ionization.[\[16\]](#)
- Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source, typically in negative ion mode. For quantitative analysis, use multiple reaction monitoring (MRM) by selecting the precursor ion (e.g., [M-H]⁻) and a characteristic product ion.[\[17\]](#)

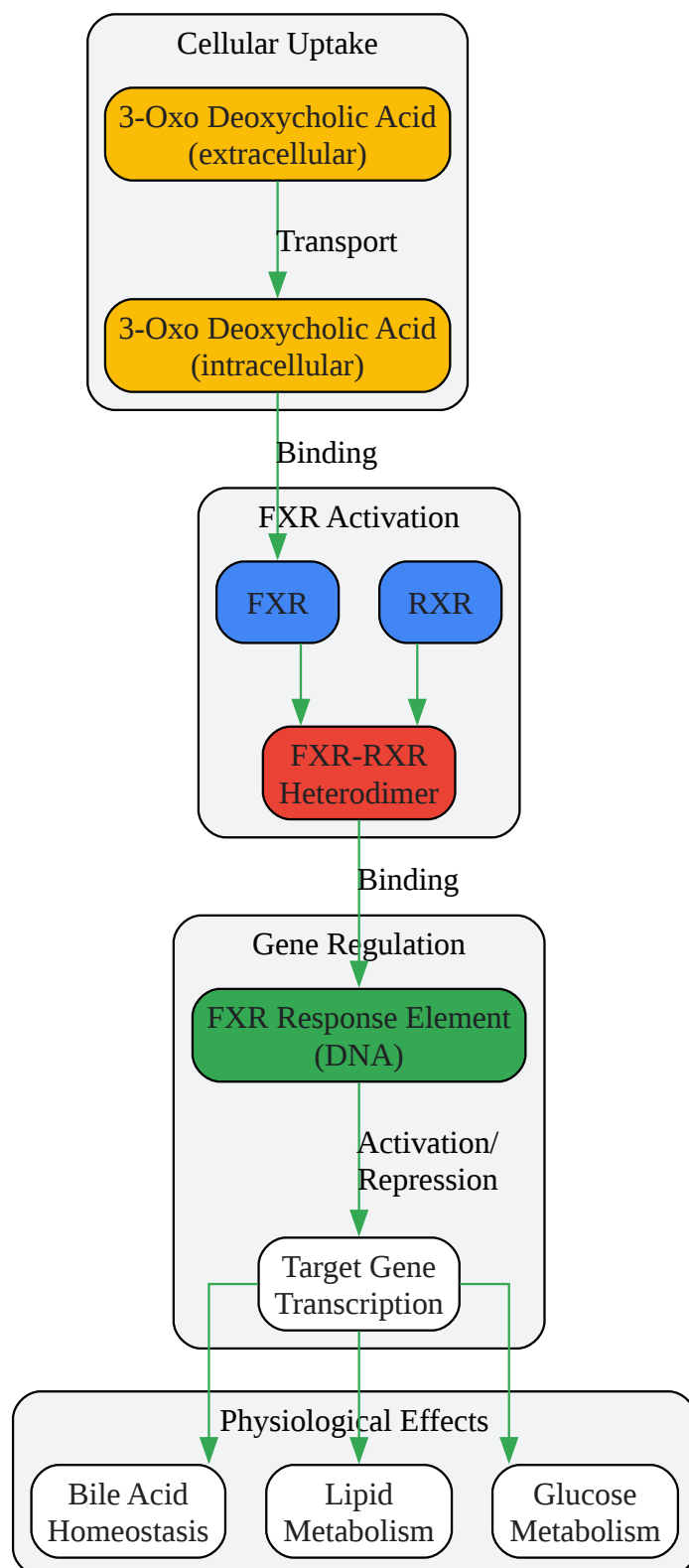
Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological roles of 3-oxo bile acids. Of particular interest is their interaction with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[\[18\]](#)[\[19\]](#)

Some research suggests that certain 3-oxo bile acids can act as FXR agonists.[20][21]

Activation of FXR by bile acids initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport.

Signaling Pathway: FXR Activation by **3-Oxo Deoxycholic Acid**



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Caption: Proposed signaling pathway of **3-Oxo deoxycholic acid** via FXR.

Emerging evidence also points to a role for 3-oxo bile acids in cancer. For instance, 3-oxo-lithocholic acid (a related compound) has been shown to inhibit colorectal cancer progression by acting as an FXR agonist and inducing apoptosis.[20][21] The specific role of 3-oxo-DCA in various cancers is an active area of research.[15][22]

Conclusion

The structural characterization of **3-Oxo deoxycholic acid** is fundamental to understanding its biological significance and exploring its therapeutic potential. This guide has provided a comprehensive summary of its physicochemical properties, detailed spectroscopic data, and robust experimental protocols for its synthesis and analysis. The elucidation of its role as a signaling molecule, particularly through the FXR pathway, opens new avenues for research in metabolic diseases and oncology. Further investigation into the specific protein interactions and downstream signaling events of 3-oxo-DCA will be crucial in fully uncovering its physiological and pathological functions.

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